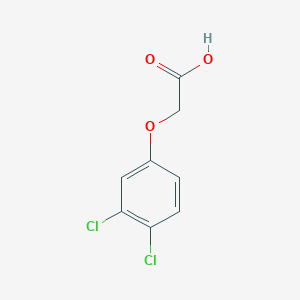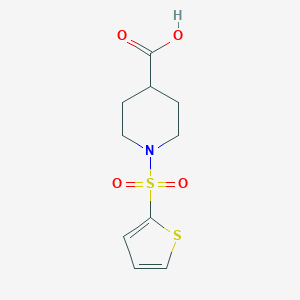
3,4-Dichlorophenoxyacetic acid
Overview
Description
3,4-Dichlorophenoxyacetic acid is an organic compound with the molecular formula C8H6Cl2O3. It is a type of phenoxyacetic acid, where the phenyl ring is substituted with chlorine atoms at the 3 and 4 positions. This compound is primarily known for its use as a herbicide, specifically targeting broadleaf weeds. It functions by mimicking the plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant.
Mechanism of Action
Target of Action
3,4-Dichlorophenoxyacetic acid is a selective herbicide that primarily targets dicotyledonous plants (dicots) without affecting monocotyledonous plants (monocots) . It mimics the natural plant hormone auxin , which plays a crucial role in plant growth and development.
Mode of Action
The compound works by mimicking the action of the plant hormone auxin . It induces uncontrolled, rapid cell growth in the target plants, causing them to grow abnormally and eventually die . This uncontrolled growth is often compared to inducing cancer in the plant .
Biochemical Pathways
It is known that the compound alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production . These changes disrupt normal plant growth and development, leading to the death of the plant .
Pharmacokinetics
It is known that the compound is highly soluble in water , which suggests it can be readily absorbed and distributed within the plant. The compound is also known to be volatile , which could influence its distribution and persistence in the environment.
Result of Action
The primary result of the action of this compound is the death of the target plants. By causing uncontrolled cell growth, the compound disrupts normal plant development, leading to abnormalities and eventually plant death . This makes it an effective tool for controlling unwanted plants in various agricultural and non-agricultural settings .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effectiveness can be affected by the presence of other plants, the pH of the soil, and the temperature . Additionally, the compound’s volatility and water solubility mean that it can be transported away from the target site by wind or rain , potentially affecting non-target organisms and areas .
Biochemical Analysis
Biochemical Properties
3,4-Dichlorophenoxyacetic acid interacts with various enzymes, proteins, and other biomolecules. It is known to alter the plasticity of cell walls, influence protein production, and increase ethylene production . The compound can also impede the normal action of hormones such as estrogen, androgen, and most conclusively, thyroid hormones .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to alter DNA integrity in zebrafish larvae . It also affects the intracellular redox state and hormone levels, which are linked with proliferation in Picea pungens somatic embryogenesis . Furthermore, it has been found to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been shown to disrupt the cellular tubulin-microtubule network, which is key in the induction of lung cytotoxicity . It also affects the expression of genes involved in apoptosis and/or DNA repair .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown that soil acidification by urea increases the persistence of this compound in Andisol soils . Moreover, the compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High oral doses of the compound have shown harmful effects on the blood, liver, kidney, and thyroid gland of animals . Moreover, it has been found that co-administration of ethanol and this compound resulted in strong toxic effects on tissues, especially the liver .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to affect carbohydrate metabolism and auxin signaling . The compound also undergoes degradation via a hydroxy-phenoxy acetic acid intermediate or by the corresponding phenol .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is highly water-soluble, and considerable amounts of both 2,4-Dichlorophenoxyacetic acid and its main product of degradation can be found in nature . It is likely to migrate through the soil and into groundwater since it has high mobility in soils under varying conditions .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. While specific studies on this compound are limited, similar compounds have been shown to affect various subcellular processes. For example, studies on hydroxyproline rich glycoproteins, which are implicated in many aspects of plant growth and development, have shown that these proteins play a crucial role in somatic embryogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenoxyacetic acid can be synthesized through several methods. One common method involves the reaction of 3,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve 3,4-dichlorophenol in a suitable solvent like ethanol.
- Add chloroacetic acid and sodium hydroxide to the solution.
- Heat the mixture under reflux conditions for several hours.
- After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated phenoxyacetic acids.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atoms under appropriate conditions.
Major Products:
Oxidation: Products include quinones and other oxidized phenoxyacetic acids.
Reduction: Products include less chlorinated phenoxyacetic acids.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxyacetic acids.
Scientific Research Applications
3,4-Dichlorophenoxyacetic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a tool to study plant growth and development due to its auxin-like activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is widely used as a herbicide in agriculture to control broadleaf weeds.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar structure and function.
2,4,5-Trichlorophenoxyacetic acid: A more heavily chlorinated derivative with similar herbicidal properties.
Methylchlorophenoxyacetic acid: A related compound with a methyl group substitution.
Uniqueness: 3,4-Dichlorophenoxyacetic acid is unique due to its specific substitution pattern, which affects its reactivity and biological activity. Compared to 2,4-dichlorophenoxyacetic acid, it has different binding affinities and metabolic pathways, making it suitable for specific applications in agriculture and research.
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYRXHULAWEECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207524 | |
| Record name | 3,4-Dichlorophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-22-7 | |
| Record name | (3,4-Dichlorophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-DA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,4-Dichlorophenoxy)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,4-Dichlorophenoxy)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichlorophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dichlorophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROPHENOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT6YT42EV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B183003.png)

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B183007.png)


![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)
![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)
![7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol](/img/structure/B183017.png)





